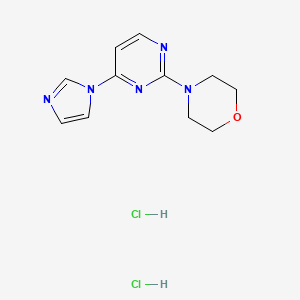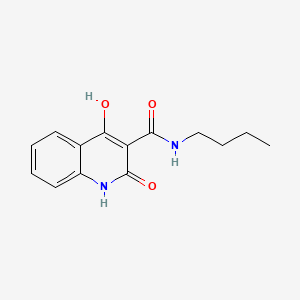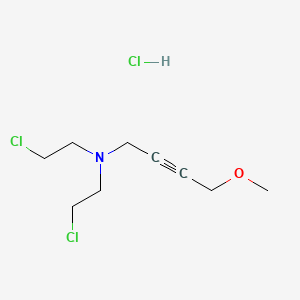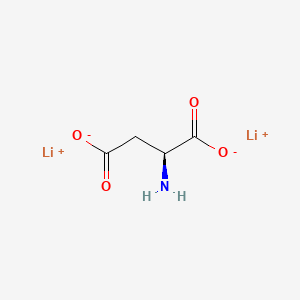
3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine is a complex organic compound with a unique structure that includes a phenyl group, multiple methyl groups, and an isoquinoline backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine typically involves multi-step organic reactions. One common method includes the alkylation of isoquinoline derivatives followed by reduction and methylation steps. The reaction conditions often require the use of strong bases, reducing agents, and methylating agents under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of catalysts and automated control systems can help in maintaining the reaction parameters within the desired range, ensuring consistent quality and output .
化学反応の分析
Types of Reactions
3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding amine or alcohol.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
科学的研究の応用
3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride
- 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-
- 1H-Indene, 2,3-dihydro-1,4,7-trimethyl-
Uniqueness
Compared to these similar compounds, 3,4-Dihydro-1-phenyl-N,N,7-trimethyl-3-isoquinolinemethanamine stands out due to its unique isoquinoline backbone and the specific arrangement of its functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
特性
CAS番号 |
83658-16-6 |
|---|---|
分子式 |
C19H22N2 |
分子量 |
278.4 g/mol |
IUPAC名 |
N,N-dimethyl-1-(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methanamine |
InChI |
InChI=1S/C19H22N2/c1-14-9-10-16-12-17(13-21(2)3)20-19(18(16)11-14)15-7-5-4-6-8-15/h4-11,17H,12-13H2,1-3H3 |
InChIキー |
KCZKRZSJEMDZDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CC(N=C2C3=CC=CC=C3)CN(C)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)



![N-[5-[[[2,4-Bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-2-chlorophenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12728520.png)
